molecular formula C16H30N2O6 B6281946 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid CAS No. 170116-29-7

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid

Cat. No. B6281946
CAS RN: 170116-29-7
M. Wt: 346.4
InChI Key:
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Description

“(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid” is a compound with the CAS Number: 1931965-01-3 . It has a molecular weight of 231.29 . It is in the form of a powder .


Synthesis Analysis

The synthesis of this compound involves a series of organic synthesis reactions . Typically, it is produced by reacting chiral amino alcohols with the appropriate acid .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid . The InChI code is 1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 .


Chemical Reactions Analysis

This compound is used in the synthesis of dipeptide . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The compound is a powder form and is stored at 4 degrees Celsius . It has a molecular weight of 231.29 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that the tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves the protection of the amine groups on hexanediamine followed by the addition of tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected hexanediamine. The Boc-protected hexanediamine is then reacted with succinic anhydride to form the Boc-protected (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid. The Boc groups are then removed using trifluoroacetic acid to yield the final product.", "Starting Materials": [ "Hexanediamine", "tert-Butyl chloroformate", "Succinic anhydride", "Trifluoroacetic acid" ], "Reaction": [ "Protection of hexanediamine with Boc groups using Boc2O and DIPEA", "Addition of tert-butyl chloroformate to Boc-protected hexanediamine in DMF", "Reaction of Boc-protected hexanediamine with succinic anhydride in DMF", "Removal of Boc groups using trifluoroacetic acid in dichloromethane" ] }

CAS RN

170116-29-7

Product Name

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid

Molecular Formula

C16H30N2O6

Molecular Weight

346.4

Purity

95

Origin of Product

United States

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